molecular formula C19H23NO5 B2479066 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1705274-34-5

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2479066
CAS No.: 1705274-34-5
M. Wt: 345.395
InChI Key: VPXDYSPSQMSCKB-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide is a substituted acetamide characterized by:

  • Acetamide backbone: Central carbonyl group with a 2-(2-methoxyphenoxy) substituent.
  • N-substituent: A 2-methoxy-2-(2-methoxyphenyl)ethyl group, introducing two methoxyphenyl moieties.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-22-15-9-5-4-8-14(15)18(24-3)12-20-19(21)13-25-17-11-7-6-10-16(17)23-2/h4-11,18H,12-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXDYSPSQMSCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)COC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the appropriate methoxyphenyl derivatives and perform a series of reactions including alkylation, acylation, and amidation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques would be essential to maintain product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the structure or remove specific functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but often involve nucleophilic or electrophilic reagents.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler amine or alcohol derivatives.

Scientific Research Applications

Research indicates that N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds in this class has been reported to be around 256 µg/mL .
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .

Antimicrobial Research

The antimicrobial properties of this compound make it a candidate for developing new antibiotics. In vitro studies have shown its effectiveness against biofilm formation in bacterial cultures, indicating potential for treating chronic infections where biofilms are prevalent.

Activity TypeTarget PathogenMIC (µg/mL)Notes
AntimicrobialStaphylococcus aureus256Effective against biofilm
AntimicrobialEscherichia coli256Significant inhibition

Cancer Therapeutics

The cytotoxicity of the compound against various cancer cell lines positions it as a potential therapeutic agent in oncology. Research has indicated that modifications in the structure can enhance its efficacy against specific cancer types.

Activity TypeCell LineIC50 (µM)Notes
AntitumorHT29 (Colon Cancer)<1.98Significant growth inhibition
AntitumorJurkat T Cells<1.61Enhanced by electron-donating groups

Neurodegenerative Disease Research

Given its potential as an enzyme inhibitor, this compound may play a role in neurodegenerative disease research, particularly concerning acetylcholinesterase inhibition. This activity can be crucial for developing treatments for conditions like Alzheimer's disease.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the effectiveness of this compound against biofilm-forming bacteria. Results indicated that structural features significantly contributed to enhanced antibacterial activity.
  • Cytotoxicity Assays : Another study assessed the cytotoxic effects on Jurkat T cells and HT29 cells, finding that the presence of electron-donating groups was critical for enhancing cytotoxicity, suggesting similar potential for this compound.

Mechanism of Action

The mechanism by which N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Phenoxy Acetamides with Varied Nitrogen Substituents

Key Structural Differences :

Compound Name / ID (Evidence) Nitrogen Substituent Key Features Activity/Findings
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide (Target) 2-methoxy-2-(2-methoxyphenyl)ethyl Dual methoxyphenyl groups Inferred: Potential CNS or anticancer activity due to lipophilic aromatic groups.
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38, ) 4-methoxyphenyl Quinazoline sulfonyl group IC₅₀ < 10 µM against HCT-1, SF268, and MCF-7 cancer cell lines .
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m, ) 5-(benzylthio)-1,3,4-thiadiazol-2-yl Thiadiazole ring with benzylthio Melting point 135–136°C; structural rigidity may enhance stability .
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide (8, ) 6-trifluoromethylbenzothiazole Benzothiazole with CF₃ Synthesized via microwave irradiation (54% yield); fluorinated groups improve bioavailability .

Insights :

  • Nitrogen substituent diversity influences activity and physicochemical properties. Thiadiazole and benzothiazole rings enhance metabolic stability , while quinazoline sulfonyl groups improve anticancer potency .

Methoxyphenyl-Containing Acetamides

Structural and Functional Comparisons :

Compound Name / ID (Evidence) Key Structural Features Activity/Properties
Target Compound 2-methoxyphenoxy + 2-methoxy-2-(2-methoxyphenyl)ethyl Inferred: High lipophilicity (logP > 3).
2-[(5,7-dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide () Quinolinyloxy + 2-methoxyphenyl Crystallographic data shows planar aromatic stacking; bromine atoms may enhance halogen bonding .
N-(2-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide () Phenylsulfanyl + 2-methoxyphenyl Sulfur atom introduces potential for redox activity or metal binding .
Metolachlor-2-ethoxy () Ethoxy + methoxy-1-methylethyl Herbicidal activity; branched alkoxy groups improve soil adsorption .

Insights :

  • Methoxy positioning : Ortho-substitution (as in the target compound) may sterically hinder rotation, affecting receptor binding compared to para-substituted analogs .
  • Functional groups : Sulfanyl or halogen substituents (e.g., Br, Cl) can modulate electronic properties and bioactivity .

Insights :

  • Microwave synthesis (e.g., ) offers rapid reaction times but moderate yields.
  • The target compound’s synthesis would likely require multi-step alkylation/amidation, similar to UCM765 , but with challenges in isolating the branched ethyl-methoxyphenyl group.

Pharmacological Activities

Compound (Evidence) Target/Activity Mechanism/Notes
Target Compound Inferred: CNS or anticancer Dual methoxyphenyl groups may target serotonin or estrogen receptors .
Quinazoline sulfonyl acetamides () Anticancer (MTT assay) Inhibition of kinase pathways via sulfonyl-heterocycle interactions .
UCM765 () MT₂ receptor partial agonist Sleep induction in rodents; methoxyphenyl critical for receptor binding .
Benzothiazole acetamide () Inferred: Antimicrobial CF₃ group enhances penetration into bacterial membranes .

Insights :

  • Methoxyphenyl groups are versatile pharmacophores, contributing to both CNS and anticancer activities. The target compound’s lack of heterocycles (cf. ) may limit kinase inhibition but improve solubility.

Biological Activity

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

C19H23NO4\text{C}_{19}\text{H}_{23}\text{N}\text{O}_4

The synthesis typically involves multi-step reactions starting from 2-methoxyphenol derivatives. The process can include the reaction of 2-methoxyphenol with various alkylating agents, leading to the formation of the acetamide structure. The detailed synthetic route is critical for ensuring purity and yield, which are essential for subsequent biological evaluations.

Antioxidant Properties

Research has indicated that compounds with similar methoxyphenol structures exhibit significant antioxidant activity. For instance, studies have utilized the DPPH radical-scavenging method to evaluate the antioxidant capacity of various 2-methoxyphenols. These studies suggest that this compound may also possess similar properties, potentially contributing to its therapeutic effects in oxidative stress-related conditions .

Inhibition of Enzymatic Activity

The compound's structural similarities to known inhibitors suggest it may inhibit specific enzymes involved in inflammatory processes. For example, analogs of methoxyphenols have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The potential for this compound to act as a COX inhibitor warrants further investigation .

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, some derivatives showed IC50 values in the nanomolar range against leukemia cell lines, indicating strong anti-cancer potential . While specific data on this compound is limited, its structural analogs suggest promising activity against tumor cells.

CompoundCell LineIC50 (nM)
Compound ACCRF-CEM10
Compound BHSG900

Animal Models

Studies involving animal models have shown that compounds with similar structures can improve metabolic profiles and reduce inflammation markers. For example, certain methoxy-substituted phenols were found to enhance insulin sensitivity and lower blood glucose levels in diabetic mice models . This suggests that this compound may also have beneficial effects in metabolic disorders.

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide?

Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example:

  • Step 1: React methoxyphenyl precursors with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to form intermediate ether linkages .
  • Step 2: Use nucleophilic substitution or condensation reactions to introduce the acetamide moiety. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) is critical for isolating intermediates .
  • Key Reagents: DMAP (catalyst), Ac₂O (acetylating agent), and TLC for reaction monitoring .

Table 1: Example Synthesis Protocol for Analogous Compounds

StepReagents/ConditionsPurposeReference
1K₂CO₃, CH₃CN, RT, 24hEther bond formation
2TMSOTf, -40°C to -20°CGlycosylation (if applicable)
3Silica gel chromatography (EtOAc/hexane)Purification

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: Analyze ¹H and ¹³C chemical shifts to verify methoxy and acetamide groups (e.g., δ ~3.8 ppm for OCH₃, δ ~170 ppm for carbonyl) .
  • IR Spectroscopy: Identify characteristic bands (e.g., 1667 cm⁻¹ for C=O stretching) .
  • Mass Spectrometry: Confirm molecular weight (e.g., [M+1]⁺ peaks) .
  • Single-Crystal XRD: Resolve bond lengths and angles for stereochemical validation .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer: Prioritize assays aligned with structural analogs:

  • Anticancer Activity: MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) .
  • Anti-inflammatory Potential: COX-2 inhibition assays .
  • Antimicrobial Screening: Broth microdilution against MRSA . Table 2: Example Bioactivity Data for Related Acetamides
CompoundActivity (IC₅₀, μM)Cell Line/ModelReference
Analog 3912.5 ± 1.2MCF-7 (Breast Cancer)
Analog 408.7 ± 0.9HCT-116 (Colon Cancer)

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this acetamide derivative?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Methoxy Positioning: Ortho-substitution on the phenyl ring enhances anti-inflammatory activity by improving target binding (e.g., COX-2 inhibition) .
  • Side-Chain Flexibility: Bulky groups (e.g., pyridazinyl) reduce cytotoxicity but improve selectivity .
  • Electron-Withdrawing Groups: Chlorine or fluorine substituents increase antimicrobial potency by enhancing membrane permeability .

Experimental Design:

  • Synthesize derivatives with systematic substitutions (e.g., -OCH₃ → -Cl, -F).
  • Compare bioactivity across standardized assays (e.g., IC₅₀ values in MTT) .

Q. What strategies can resolve contradictions in biological activity data across studies?

Methodological Answer: Address variability through:

  • Standardized Protocols: Use identical cell lines (e.g., ATCC-certified MCF-7) and assay conditions (e.g., 48h incubation for MTT) .
  • Control Compounds: Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize data .
  • Mechanistic Follow-Up: Combine in vitro assays with target-specific studies (e.g., enzyme inhibition kinetics) to validate hypotheses .

Q. How can computational methods predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to inflammatory targets (e.g., COX-2 PDB: 5KIR) .
  • MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
  • Pharmacophore Modeling: Identify critical interaction sites (e.g., hydrogen bonds with Ser530 in COX-2) .

Table 3: Example Docking Scores for Analogous Compounds

Target ProteinDocking Score (kcal/mol)Reference
COX-2-9.2 ± 0.3
MRSA Penicillin-Binding Protein-8.7 ± 0.4

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